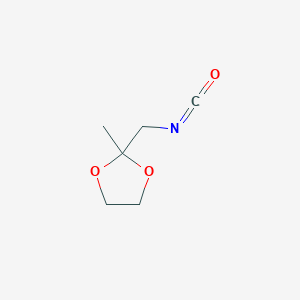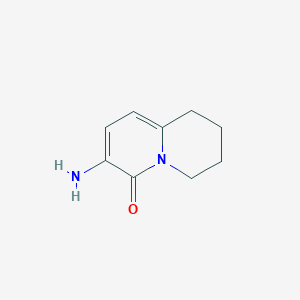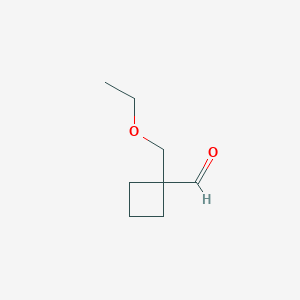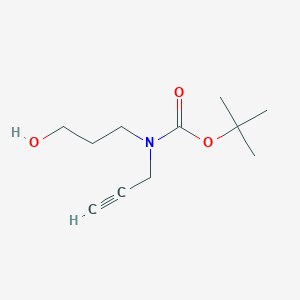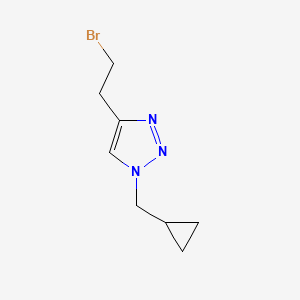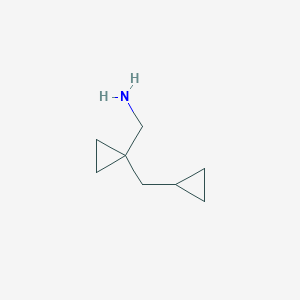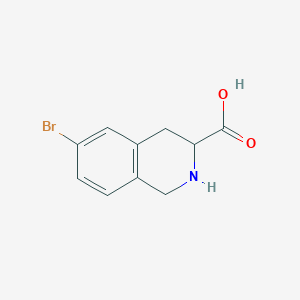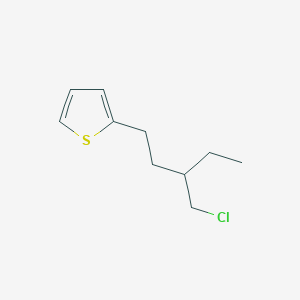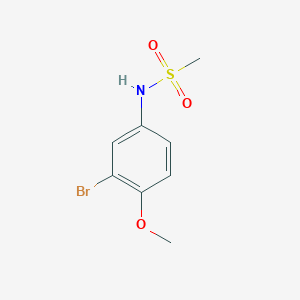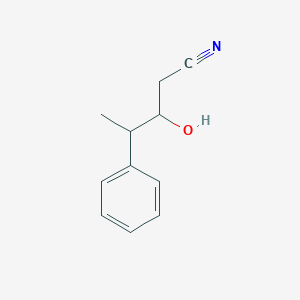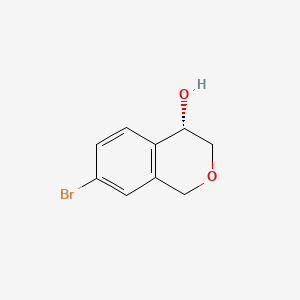
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol typically involves the bromination of a precursor benzopyran compound. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process often includes steps like cyclization, bromination, and purification through crystallization or chromatography to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one.
Reduction: Formation of 3,4-dihydro-1H-2-benzopyran-4-ol.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antioxidant and anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating conditions like cancer and neurodegenerative diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves its interaction with specific molecular targets. It is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement of enzymes like cyclooxygenase and lipoxygenase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the stereochemistry at the 4-position.
7-chloro-3,4-dihydro-1H-2-benzopyran-4-ol: Chlorine instead of bromine.
3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the bromine atom.
Uniqueness
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The stereochemistry at the 4-position can affect the compound’s interaction with biological targets, making it distinct from its non-stereospecific counterparts.
Eigenschaften
Molekularformel |
C9H9BrO2 |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
(4S)-7-bromo-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9,11H,4-5H2/t9-/m1/s1 |
InChI-Schlüssel |
FCAXRSMFSGFTPH-SECBINFHSA-N |
Isomerische SMILES |
C1[C@H](C2=C(CO1)C=C(C=C2)Br)O |
Kanonische SMILES |
C1C(C2=C(CO1)C=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


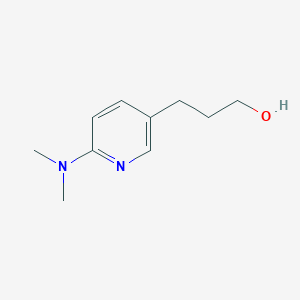
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
